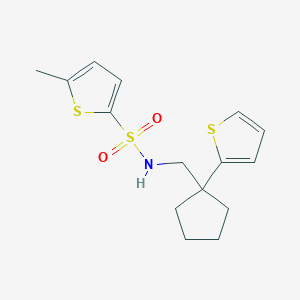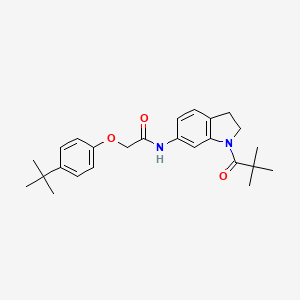
2-(4-ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Overview
Description
2-(4-ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.
Mechanism of Action
2-(4-ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide inhibits the reverse transcriptase enzyme of HIV-1, which is essential for the replication of the virus. This compound binds to the enzyme and prevents it from converting viral RNA into DNA, thereby blocking the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to reduce viral load and increase CD4 cell counts in patients with HIV-1 infection. It has also been shown to have a long half-life, which allows for once-daily dosing. This compound can cause some side effects, including dizziness, insomnia, and vivid dreams.
Advantages and Limitations for Lab Experiments
2-(4-ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is widely used in laboratory experiments to study the mechanism of action of HIV-1 reverse transcriptase inhibitors. It is also used to study the development of drug-resistant strains of HIV-1. One limitation of this compound is that it can be toxic to some cell lines at high concentrations.
Future Directions
There are several future directions for research on 2-(4-ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide. One area of research is the development of new NNRTIs with improved efficacy and reduced toxicity. Another area of research is the development of combination therapies that target multiple steps in the HIV-1 replication cycle. Finally, there is a need for research on the long-term effects of this compound on patients with HIV-1 infection.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is widely used in the treatment of HIV-1 infection. It has been shown to be effective in reducing viral load and increasing CD4 cell counts in patients with HIV-1 infection. This compound is also used in combination with other antiretroviral drugs to prevent the development of drug-resistant strains of HIV-1.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-2-28-19-9-5-16(6-10-19)14-22(26)24-18-8-7-17-11-12-25(20(17)15-18)23(27)21-4-3-13-29-21/h3-10,13,15H,2,11-12,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAWQZIFKJCRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B3209195.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B3209203.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea](/img/structure/B3209215.png)




![N-(4-ethoxyphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209246.png)



![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209277.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209290.png)
